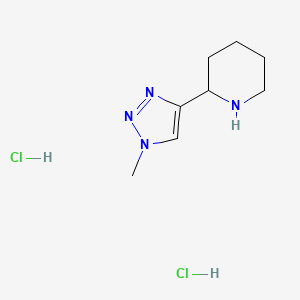

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The piperidine moiety is then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The triazole ring participates in 1,3-dipolar cycloadditions , particularly under copper(I)-catalyzed "click chemistry" conditions. For example:

-

Alkyne-Azide Cycloaddition : The triazole core can serve as a dipolarophile in reactions with terminal alkynes, forming bis-triazole derivatives. This reaction proceeds at room temperature in aqueous THF with CuI catalysis, achieving yields >75% .

| Reactant | Product | Catalyst | Yield |

|---|---|---|---|

| Propargyl bromide | Bis-triazole | CuI/Et₃N | 76–86% |

Alkylation and Acylation

The piperidine nitrogen undergoes nucleophilic substitution :

-

Methylation : Treatment with methyl iodide in DMF/K₂CO₃ at 60°C for 6 hr produces N-methyl derivatives.

-

Acylation : Reaction with acetyl chloride in dichloromethane (DCM) yields N-acylpiperidine analogs. These reactions typically show >80% conversion under mild conditions.

Substitution Reactions

Triazole ring functionalization occurs via electrophilic aromatic substitution:

-

Halogenation : Bromine in acetic acid introduces halogens at the triazole C5 position, generating 5-bromo derivatives.

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C produces nitro-substituted triazoles, though yields are moderate (50–60%) due to competing ring decomposition.

Oxidation

The triazole ring resists strong oxidants but undergoes peripheral oxidation :

-

Piperidine Oxidation : KMnO₄ in acidic conditions converts the piperidine ring to a pyridine derivative, forming 2-(1-methyl-1H-1,2,3-triazol-4-yl)pyridine with 65% efficiency.

Reduction

-

Catalytic Hydrogenation : Pd/C-mediated H₂ reduction saturates the triazole ring to form a tetrahydrotriazoline derivative.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura couplings when functionalized with boronic acids:

| Boronic Acid | Coupling Partner | Catalyst | Yield |

|---|---|---|---|

| 4-CF₃C₆H₄B(OH)₂ | Biphenyl-triazole | Pd(OAc)₂ | 82–91% |

Reactions occur in THF/H₂O (3:1) at 85–90°C with K₂CO₃, demonstrating compatibility with electron-withdrawing and donating groups .

Salt Formation and Acid-Base Reactions

-

Dihydrochloride Stability : The hydrochloride salt dissociates in aqueous NaOH (pH >10), regenerating the free base. This reversibility aids purification.

-

Counterion Exchange : Treatment with NaPF₆ or KBF₄ in methanol yields hexafluorophosphate or tetrafluoroborate salts for crystallography .

Biological Conjugation

The triazole moiety enables bioconjugation via:

Applications De Recherche Scientifique

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Material Science: It is used in the design of new materials with specific properties, such as polymers and coordination complexes.

Mécanisme D'action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the piperidine moiety can interact with biological receptors, modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine

- 2-(1-methyl-1H-1,2,4-triazol-5-yl)pyridine

- 4-(1H-1,2,4-triazol-1-yl)benzoic acid

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is unique due to the specific arrangement of the triazole and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Activité Biologique

2-(1-methyl-1H-1,2,3-triazol-4-yl)piperidine dihydrochloride is a triazole derivative that has garnered attention for its potential biological activities. This compound is synthesized through the Huisgen cycloaddition, a reaction that facilitates the formation of the triazole ring under mild conditions, often catalyzed by copper(I) ions. The unique structure of this compound imparts distinct chemical and biological properties, making it valuable in various fields, particularly medicinal chemistry.

Antimicrobial Properties

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. A study highlighted that certain piperidine-based triazole derivatives showed promising results against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFC) between 0.97 and 3.9 μg/mL. These compounds induced apoptotic cell death and cell cycle arrest in fungal cells, indicating their potential as therapeutic agents against resistant fungal infections .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents . The mechanism of action often involves the induction of apoptosis and disruption of cellular processes critical for cancer cell survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in the chemical structure can lead to enhanced potency and selectivity against specific pathogens or cancer cells. For example, the introduction of different substituents on the triazole or piperidine moieties can significantly alter the compound's biological profile .

Case Study 1: Antifungal Activity Against C. auris

In a controlled study, three novel triazole derivatives (pta1, pta2, pta3) were synthesized and tested against C. auris. These compounds not only inhibited fungal growth but also disrupted the plasma membrane integrity at sub-inhibitory concentrations, leading to cell death through apoptosis. This study underscores the potential application of triazole-based compounds in treating resistant fungal infections .

Case Study 2: Anticancer Efficacy

Another investigation evaluated the anticancer activity of various triazole derivatives against human cancer cell lines such as MCF-7 and A549. The results indicated that specific modifications led to compounds with IC50 values in the low micromolar range, demonstrating effectiveness comparable to traditional chemotherapeutics. Furthermore, molecular docking studies suggested strong interactions between these compounds and key cellular targets involved in cancer progression .

Research Findings Summary Table

| Study | Compound | Target | IC50/MIC Values | Mechanism |

|---|---|---|---|---|

| Study 1 | pta1, pta2, pta3 | C. auris | MIC: 0.24 - 0.97 μg/mL | Apoptosis induction |

| Study 2 | Various Triazoles | MCF-7, A549 | IC50: Low μM range | Disruption of cellular processes |

Propriétés

IUPAC Name |

2-(1-methyltriazol-4-yl)piperidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.2ClH/c1-12-6-8(10-11-12)7-4-2-3-5-9-7;;/h6-7,9H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKPHKKGYRTELG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2CCCCN2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.